Strictosidine

描述

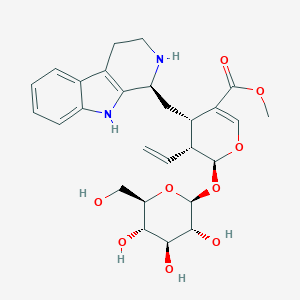

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl (2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O9/c1-3-13-16(10-19-21-15(8-9-28-19)14-6-4-5-7-18(14)29-21)17(25(34)35-2)12-36-26(13)38-27-24(33)23(32)22(31)20(11-30)37-27/h3-7,12-13,16,19-20,22-24,26-33H,1,8-11H2,2H3/t13-,16+,19+,20-,22-,23+,24-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAMJZTXGWPTRM-NTXHKPOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(C1CC2C3=C(CCN2)C4=CC=CC=C4N3)C=C)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2C3=C(CCN2)C4=CC=CC=C4N3)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40943068 | |

| Record name | Strictosidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20824-29-7 | |

| Record name | Strictosidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20824-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strictosidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020824297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strictosidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strictosidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T874R5N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elucidation of the Strictosidine Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strictosidine is the central precursor for the biosynthesis of a vast and structurally diverse group of over 2,000 monoterpenoid indole alkaloids (MIAs), many of which possess significant pharmacological activities.[1] The elucidation of the this compound biosynthetic pathway has been a landmark achievement in plant biochemistry and metabolic engineering, paving the way for the potential production of valuable pharmaceuticals in heterologous systems. This technical guide provides an in-depth overview of the core biosynthetic pathway, the key enzymes involved, their regulation, and the experimental methodologies employed in its elucidation.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that converges two major metabolic pathways: the shikimate pathway, which provides the indole component, tryptamine, and the mevalonate (MVA) or the non-mevalonate (MEP) pathway, which yields the monoterpenoid component, secologanin. The condensation of these two precursors is the final and committing step in this compound formation.

Tryptamine Biosynthesis

The formation of tryptamine begins with the aromatic amino acid L-tryptophan, a product of the shikimate pathway. Tryptophan is decarboxylated in a single enzymatic step to yield tryptamine.

Secologanin Biosynthesis

The biosynthesis of secologanin is a more complex, multi-enzyme process originating from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are generated from the MVA pathway in the cytosol and the MEP pathway in plastids. The key steps involve the formation of the C10 monoterpene geraniol, followed by a series of oxidations, cyclization, and rearrangements to form the iridoid glucoside, secologanin.

Key Enzymes in the this compound Biosynthesis Pathway

The elucidation of the this compound pathway has been made possible by the identification and characterization of the key enzymes involved in each step.

| Enzyme | Abbreviation | Function | Subcellular Localization |

| Tryptophan Decarboxylase | TDC | Decarboxylates L-tryptophan to tryptamine. | Cytosol |

| Geraniol Synthase | GES | Converts geranyl pyrophosphate (GPP) to geraniol. | Plastids |

| Geraniol 8-Hydroxylase | G8H | Hydroxylates geraniol to 8-hydroxygeraniol. | Endoplasmic Reticulum |

| 8-Hydroxygeraniol Oxidoreductase | GOR | Oxidizes 8-hydroxygeraniol to 8-oxogeranial. | |

| Iridoid Synthase | ISY | Catalyzes the cyclization of 8-oxogeranial to iridodial. | |

| Iridoid Oxidase | IO | Oxidizes iridodial to 7-deoxyloganetic acid. | |

| 7-Deoxyloganetic Acid Glucosyltransferase | 7DLGT | Glycosylates 7-deoxyloganetic acid to 7-deoxyloganic acid. | |

| 7-Deoxyloganic Acid Hydroxylase | 7DLH | Hydroxylates 7-deoxyloganic acid to loganic acid. | |

| Loganic Acid O-Methyltransferase | LAMT | Methylates loganic acid to loganin. | Cytosol |

| Secologanin Synthase | SLS | Catalyzes the oxidative cleavage of loganin to form secologanin. | Endoplasmic Reticulum |

| This compound Synthase | STR | Condenses tryptamine and secologanin to form 3-α(S)-strictosidine. | Vacuole |

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters reported for some of the key enzymes in the this compound biosynthesis pathway.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (units) | Reference |

| This compound Synthase (STR) | Catharanthus roseus | Tryptamine | 9 | 300-400 nkat/mg | [Biochemical Journal, 1995][2] |

| Secologanin | - | - | |||

| Rauvolfia serpentina | Tryptamine | 830 | - | [Biochemistry, 1979][3] | |

| Secologanin | 460 | - | [Biochemistry, 1979][3] | ||

| Tryptophan Decarboxylase (TDC) | Catharanthus roseus | L-Tryptophan | 75 | - | [PubMed][4] |

| Geraniol Synthase (GES) | Ocimum basilicum | Geranyl diphosphate | 21 | - | [PMC][5] |

| Mn2+ | 51 | - | [PMC][5] |

Metabolite Concentrations in Engineered Yeast

Metabolic engineering efforts in Saccharomyces cerevisiae have provided valuable quantitative data on the production of this compound and its intermediates.

| Strain Description | Precursors Fed | This compound Titer (mg/L) | 7-Deoxyloganic Acid (mg/L) | Loganic Acid (mg/L) | Loganin (mg/L) | Reference |

| Engineered yeast with optimized P450 expression, fed with geraniol and tryptamine. | Geraniol, Tryptamine | ~50 | - | - | - | [PMC][6] |

| Engineered yeast with tuned P450 gene copy numbers, fed with nepetalactol and tryptamine. | Nepetalactol, Tryptamine | 55.8 ± 0.1 | 36.0 ± 3.7 | 9.4 ± 0.5 | 0.9 ± 0.3 | [PMC][6] |

| Engineered yeast expressing STR and SGD, fed with tryptamine and secologanin. | Tryptamine, Secologanin | up to 2000 | - | - | - | [PubMed][7] |

Experimental Protocols

Enzyme Assay for this compound Synthase (STR)

This protocol describes a common method for assaying STR activity using High-Performance Liquid Chromatography (HPLC).[5]

Materials:

-

Enzyme extract (e.g., purified STR or crude plant extract)

-

Tryptamine hydrochloride

-

Secologanin

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Methanol

-

HPLC system with a C18 column and UV detector (e.g., monitoring at 280 nm)

Procedure:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.0)

-

1 mM tryptamine hydrochloride

-

1 mM secologanin

-

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the enzyme extract. The final volume is typically 100-200 µL.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of cold methanol.

-

Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet precipitated proteins.

-

Analyze the supernatant by HPLC.

-

Quantify the amount of this compound produced by comparing the peak area to a standard curve of authentic this compound. The decrease in the tryptamine peak can also be monitored.[5]

Enzyme Assay for Tryptophan Decarboxylase (TDC)

This protocol outlines a method for measuring TDC activity by quantifying the tryptamine produced, often using HPLC with fluorescence detection.[8][9]

Materials:

-

Enzyme extract

-

L-Tryptophan

-

Pyridoxal-5'-phosphate (PLP)

-

Potassium phosphate buffer (100 mM, pH 8.0)

-

Perchloric acid or trichloroacetic acid (TCA)

-

HPLC system with a C18 column and a fluorescence detector (Excitation: 280 nm, Emission: 360 nm)

Procedure:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 8.0)

-

100 µM PLP

-

2 mM L-Tryptophan

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Start the reaction by adding the enzyme extract.

-

Incubate at 37°C for a specific time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an acid (e.g., perchloric acid to a final concentration of 5%).

-

Centrifuge to remove precipitated proteins.

-

Analyze the supernatant for tryptamine content using HPLC with fluorescence detection.

-

Quantify tryptamine production against a standard curve.

Enzyme Assay for Geraniol Synthase (GES)

This protocol describes a method for assaying GES activity using gas chromatography-mass spectrometry (GC-MS) to detect the volatile product, geraniol.[10]

Materials:

-

Enzyme extract

-

Geranyl pyrophosphate (GPP)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 10 mM MgCl₂, 5 mM DTT, and 10% glycerol)

-

Hexane or other suitable organic solvent for extraction

-

GC-MS system with a suitable capillary column (e.g., DB-5)

Procedure:

-

Prepare the reaction mixture in a glass vial:

-

Assay buffer

-

10 µM GPP

-

-

Add the enzyme extract to initiate the reaction.

-

Overlay the reaction mixture with a layer of hexane to trap the volatile geraniol.

-

Incubate at 30°C for 1-2 hours with gentle shaking.

-

Vortex the vial to ensure complete extraction of geraniol into the hexane layer.

-

Analyze the hexane layer by GC-MS.

-

Identify and quantify geraniol by comparing its retention time and mass spectrum to an authentic standard.

Mandatory Visualizations

Caption: The this compound biosynthesis pathway, highlighting the key enzymes and intermediates.

Caption: A generalized experimental workflow for enzyme assays in the this compound pathway.

Caption: Workflow for determining the subcellular localization of pathway enzymes using GFP fusion.

References

- 1. podb.nibb.ac.jp [podb.nibb.ac.jp]

- 2. portlandpress.com [portlandpress.com]

- 3. RNA In Situ Hybridization of Paraffin Sections to Characterize the Multicellular Compartmentation of Plant Secondary Metabolisms | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Assay of this compound synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]

- 7. Biotransformation of tryptamine and secologanin into plant terpenoid indole alkaloids by transgenic yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assay of tryptophan decarboxylase from Catharanthus roseus plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct fluorometry of phase-extracted tryptamine-based fast quantitative assay of L-tryptophan decarboxylase from Catharanthus roseus leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

The Discovery and Characterization of Strictosidine Synthase: A Technical Guide

Abstract

Strictosidine synthase (STR) is a pivotal enzyme in the biosynthesis of over 2,000 monoterpenoid indole alkaloids (MIAs), a class of natural products with significant pharmacological activities, including anticancer (vinblastine, vincristine, camptothecin) and antihypertensive (reserpine, ajmaline) properties.[1][2][3][4][5][6][7] This guide provides a comprehensive technical overview of the discovery, characterization, and experimental analysis of this compound synthase. It details the enzyme's catalytic mechanism, structure, and the key experimental protocols used to investigate its function. Quantitative data are summarized in structured tables, and critical biological and experimental processes are visualized using diagrams rendered in Graphviz DOT language.

Introduction: The Gateway to Monoterpenoid Indole Alkaloids

The discovery of this compound synthase was a landmark in understanding the intricate biosynthetic pathways of MIAs.[8] STR catalyzes the crucial Pictet-Spengler condensation of tryptamine and the monoterpenoid secologanin to stereoselectively form 3-α(S)-strictosidine.[3][4] This reaction is the first committed step in the biosynthesis of virtually all MIAs, making STR a key gatekeeper enzyme for this vast and diverse family of compounds.[3][7] The enzyme was first isolated from cell suspension cultures of Catharanthus roseus and has since been identified and characterized from various other plant species, including Rauvolfia serpentina and Ophiorrhiza pumila.[1][6][9][10]

Biosynthetic Pathway

This compound synthase sits at a critical juncture in plant secondary metabolism, channeling primary metabolites into the complex MIA pathway. The overall flow begins with the precursors tryptamine, derived from the shikimate pathway, and secologanin, from the methylerythritol phosphate (MEP) pathway.

Enzymatic Mechanism and Kinetics

This compound synthase catalyzes a stereospecific Pictet-Spengler reaction.[2][4] The reaction involves the condensation of tryptamine and secologanin to form a Schiff base, followed by an intramolecular electrophilic substitution on the indole ring to yield the β-carboline structure of this compound. The enzyme acts as a scaffold, increasing the local concentration of the substrates and orienting them for the stereoselective cyclization.[3] The catalytic mechanism is proposed to involve an active site glutamate residue (Glu309 in R. serpentina STR) that acts as a general acid-base catalyst.[2][3] The rate-controlling step of the enzymatic reaction is the rearomatization of a positively charged intermediate.[1][11][12]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Structure of Rauvolfia serpentina this compound Synthase Is a Novel Six-Bladed β-Propeller Fold in Plant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthase - Wikipedia [en.wikipedia.org]

- 4. 3D-Structure and function of this compound synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. proteopedia.org [proteopedia.org]

- 6. cjnmcpu.com [cjnmcpu.com]

- 7. Molecular Architecture of this compound Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: from alkaloid to enzyme to gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. Purification and properties of this compound synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 12. "this compound Synthase: Mechanism of a Pictet-Spengler Catalyzing Enzy" by Justin J. Maresh, Lesley Ann Giddings et al. [scholarworks.smith.edu]

The Cornerstone of a Natural Pharmacy: A Technical Guide to Strictosidine's Role in Monoterpene Indole Alkaloid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoterpene indole alkaloids (MIAs) represent a vast and structurally diverse class of plant secondary metabolites, many of which possess significant pharmacological activities and are utilized in modern medicine. At the heart of the biosynthesis of over 3,000 of these complex molecules lies a single, pivotal precursor: strictosidine. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its enzymatic conversion, and its subsequent transformation into various MIA scaffolds. We delve into the key enzymes, their kinetics, and the intricate regulatory mechanisms that govern this vital pathway. Detailed experimental protocols for the analysis of key biosynthetic steps are provided, alongside quantitative data and visual representations of the biochemical pathways to serve as a comprehensive resource for researchers in natural product chemistry, synthetic biology, and drug development.

Introduction: this compound, the Universal Precursor

This compound is a glucoalkaloid that serves as the last common intermediate in the biosynthesis of all monoterpene indole alkaloids.[1] Its formation represents the key convergent point between the shikimate pathway, which provides the tryptamine moiety, and the methylerythritol 4-phosphate (MEP) pathway, which yields the monoterpenoid component, secologanin. The stereospecific condensation of these two precursors is catalyzed by the enzyme this compound synthase (STR), marking the first committed step in MIA biosynthesis.[2] The subsequent deglycosylation of this compound by this compound β-D-glucosidase (SGD) unleashes a highly reactive aglycone, which is then channeled into a multitude of divergent pathways, leading to the incredible chemical diversity observed in the MIA family. This family includes prominent pharmaceuticals such as the anti-cancer agents vincristine and vinblastine, the anti-malarial quinine, and the anti-hypertensive ajmalicine.[3][4] Understanding the central role of this compound is therefore fundamental to harnessing the full potential of this remarkable class of natural products.

The Genesis of this compound: A Tale of Two Pathways and a Key Enzyme

The biosynthesis of this compound is a finely orchestrated process involving multiple cellular compartments and the convergence of two major metabolic pathways.

The Precursors: Tryptamine and Secologanin

-

Tryptamine: Derived from the aromatic amino acid tryptophan via the shikimate pathway. The decarboxylation of tryptophan to tryptamine is catalyzed by tryptophan decarboxylase (TDC).

-

Secologanin: A secoiridoid monoterpenoid synthesized from geranyl pyrophosphate (GPP) via the MEP pathway. The final step in its formation, the oxidative cleavage of loganin, is catalyzed by secologanin synthase (SLS).[5]

The Master Catalyst: this compound Synthase (STR)

This compound synthase (EC 4.3.3.2) is the key enzyme that catalyzes the Pictet-Spengler reaction between tryptamine and secologanin to exclusively form 3-α(S)-strictosidine.[6][7] This enzyme exhibits high substrate specificity and stereoselectivity, ensuring the correct configuration for all subsequent MIA biosynthesis.

The kinetic properties of STR have been characterized from several plant species, most notably Catharanthus roseus and Rauvolfia serpentina. A summary of these properties is presented in Table 1.

| Property | Catharanthus roseus | Rauvolfia serpentina | Reference(s) |

| Km (Tryptamine) | 0.83 mM - 2.3 mM | 6.2 µM - 72 µM | [6][8] |

| Km (Secologanin) | 0.46 mM - 3.4 mM | 39 µM | [6][8] |

| kcat | - | 10.65 s⁻¹ - 78.2 min⁻¹ | [9] |

| Optimal pH | 5.0 - 7.5 | 5.0 - 8.0 | [8][9] |

| Molecular Weight | ~38 kDa | ~34 kDa | [6][8] |

| Cofactor Requirement | None | None | [6] |

The Gateway to Diversity: this compound β-D-Glucosidase (SGD)

Following its synthesis, this compound is deglycosylated by this compound β-D-glucosidase (SGD; EC 3.2.1.105), a critical step that activates the molecule for further downstream reactions.[10] The removal of the glucose moiety generates a highly unstable and reactive aglycone, which exists in equilibrium with several isomeric forms, including a reactive dialdehyde. This intermediate is the branching point for the biosynthesis of the various classes of MIAs.[11][12]

Enzymatic Properties of this compound β-D-Glucosidase

SGD has been characterized from several MIA-producing plants. Its properties are summarized in Table 2.

| Property | Catharanthus roseus | Rauvolfia serpentina | Reference(s) |

| Optimal pH | 6.0 | 5.0 - 5.2 | [11][13] |

| Optimal Temperature | 30°C - 37°C | - | [13][14] |

| Substrate Specificity | Highly specific for this compound | Highly specific for this compound | [15] |

Downstream Biosynthetic Pathways: From this compound to Scaffolds of Interest

The reactive this compound aglycone is the substrate for a cascade of enzymatic reactions that lead to the formation of diverse MIA scaffolds. These pathways often involve oxidations, reductions, rearrangements, and cyclizations, catalyzed by a range of enzymes, including cytochrome P450 monooxygenases, dehydrogenases, and reductases.

The Ajmalicine Pathway

The biosynthesis of the antihypertensive drug ajmalicine from this compound is a relatively short pathway. The this compound aglycone is converted to cathenamine, which is then reduced to form ajmalicine and its stereoisomers, tetrahydroalstonine and 19-epi-ajmalicine.[16][17]

The Vindoline and Catharanthine Pathways

The biosynthesis of the anticancer bisindole alkaloid vinblastine requires the coupling of two monomeric precursors, vindoline and catharanthine, both of which are derived from this compound.[3][4] The pathways to these two molecules are complex and involve numerous enzymatic steps.

The this compound aglycone is first converted to stemmadenine, a key intermediate. From stemmadenine, the pathway diverges to produce catharanthine and, via multiple steps including the intermediate tabersonine, vindoline.[6]

Regulation of the MIA Pathway

The biosynthesis of MIAs is tightly regulated at multiple levels, including transcriptional control of biosynthetic genes and the subcellular compartmentalization of enzymes and intermediates.

Transcriptional Regulation

The expression of key genes in the MIA pathway, such as STR and SGD, is regulated by various signaling molecules, most notably the plant hormone jasmonate.[7] Jasmonate-responsive transcription factors, including members of the AP2/ERF family (e.g., ORCA proteins) and bHLH transcription factors (e.g., CrMYC2), bind to specific cis-regulatory elements in the promoters of MIA biosynthetic genes, thereby activating their transcription.[3][16] The STR promoter, for instance, contains a G-box element that binds G-box binding factors (GBFs) and a jasmonate- and elicitor-responsive element (JERE).[16][18]

Subcellular Compartmentalization

The enzymes and intermediates of the MIA pathway are localized in different subcellular compartments, necessitating a complex network of transport processes. For instance, in Catharanthus roseus, this compound synthase is localized in the vacuole, while this compound β-D-glucosidase is found in the endoplasmic reticulum and nucleus.[2][19] This spatial separation requires the transport of tryptamine and secologanin into the vacuole for this compound synthesis, and the subsequent export of this compound to the cytosol and its transport to the endoplasmic reticulum and nucleus for further processing.

Experimental Protocols

This compound Synthase (STR) Activity Assay

This protocol describes a common method for determining the activity of STR in plant extracts.

Materials:

-

Plant material (e.g., C. roseus cell suspension cultures)

-

Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 5 mM dithiothreitol and 10% (w/v) polyvinylpolypyrrolidone)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.8)

-

Tryptamine hydrochloride solution (e.g., 10 mM in water)

-

Secologanin solution (e.g., 10 mM in water)

-

Methanol (HPLC grade)

-

Liquid nitrogen

Procedure:

-

Enzyme Extraction:

-

Harvest and freeze plant material in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Homogenize the powder in ice-cold extraction buffer.

-

Centrifuge the homogenate at 4°C (e.g., 15,000 x g for 20 minutes).

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

80 µL of crude enzyme extract

-

10 µL of 10 mM tryptamine hydrochloride

-

10 µL of 10 mM secologanin

-

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of methanol.

-

Vortex and centrifuge to precipitate proteins.

-

-

Product Quantification:

-

Analyze the supernatant by HPLC to quantify the amount of this compound formed.

-

This compound β-D-Glucosidase (SGD) Activity Assay

This protocol outlines a method for measuring SGD activity.

Materials:

-

Crude enzyme extract (prepared as for the STR assay)

-

Reaction buffer (e.g., 100 mM citrate-phosphate buffer, pH 6.0)

-

This compound solution (e.g., 5 mM in water)

-

Methanol (HPLC grade)

Procedure:

-

Enzyme Assay:

-

Prepare the reaction mixture:

-

50 µL of crude enzyme extract

-

40 µL of reaction buffer

-

10 µL of 5 mM this compound

-

-

Incubate at 30°C for a specific time (e.g., 15-30 minutes).

-

Terminate the reaction by adding an equal volume of methanol.

-

-

Product Analysis:

-

Centrifuge the mixture to remove precipitated protein.

-

Analyze the supernatant by HPLC to measure the decrease in the this compound peak area.[13]

-

HPLC Analysis of Monoterpene Indole Alkaloids

A general reverse-phase HPLC method for the separation of this compound and other MIAs is described below.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

-

Gradient Program (example):

-

0-5 min: 10% B

-

5-25 min: 10-60% B

-

25-30 min: 60-100% B

-

30-35 min: 100% B

-

35-40 min: 100-10% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) or a photodiode array (PDA) detector. For enhanced sensitivity and identification, coupling to a mass spectrometer (LC-MS) is recommended.[20][21]

Conclusion and Future Perspectives

This compound stands as the undisputed cornerstone of monoterpene indole alkaloid biosynthesis. A thorough understanding of its formation, enzymatic processing, and the regulation of its downstream pathways is paramount for the rational metabolic engineering of MIA production in various platforms, including plants, cell cultures, and microbial systems. Future research will likely focus on the discovery and characterization of novel enzymes in the downstream pathways, the elucidation of the complex transport mechanisms for intermediates, and the fine-tuning of regulatory networks to enhance the yield of medicinally important MIAs. The continued development of synthetic biology tools and multi-omics approaches will undoubtedly accelerate our ability to harness the biosynthetic potential of the this compound pathway for the sustainable production of valuable pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular cloning and analysis of this compound beta-D-glucosidase, an enzyme in terpenoid indole alkaloid biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overexpression of tryptophan decarboxylase and this compound synthase enhanced terpenoid indole alkaloid pathway activity and antineoplastic vinblastine biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and properties of this compound synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound synthase - Wikipedia [en.wikipedia.org]

- 8. Purification and properties of this compound synthetase (an enzyme condensing tryptamine and secologanin) from Catharanthus roseus cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. This compound beta-glucosidase - Wikipedia [en.wikipedia.org]

- 11. Molecular Architecture of this compound Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cloning and Overexpression of this compound β-D-Glucosidase Gene Short Sequence from Catharanthus roseus in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substrate Specificity and Diastereoselectivity of this compound Glucosidase, a Key Enzyme in Monoterpene Indole Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. orbi.uliege.be [orbi.uliege.be]

- 16. d-nb.info [d-nb.info]

- 17. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 18. The promoter of the this compound synthase gene from periwinkle confers elicitor-inducible expression in transgenic tobacco and binds nuclear factors GT-1 and GBF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Strictosidine

Abstract

This compound is a pivotal glucoalkaloid that serves as the universal precursor to the vast and structurally diverse family of monoterpenoid indole alkaloids (MIAs), which includes numerous pharmaceutically significant compounds like vincristine, quinine, and camptothecin.[1][2] Its unique and complex molecular architecture, arising from the stereospecific condensation of tryptamine and secologanin, has been a subject of extensive research. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of this compound, details the experimental protocols used for its characterization, and presents key quantitative data in a structured format.

Chemical Structure

This compound is the product of a biological Pictet-Spengler reaction between tryptamine and the monoterpenoid secologanin.[1][3] This enzymatic condensation is catalyzed by this compound Synthase (STR), which ensures the formation of a single, specific stereoisomer.[4][5] The resulting structure is a complex tetracyclic system linked to a glucose moiety.

The core structure consists of:

-

A tetrahydro-β-carboline moiety derived from tryptamine.

-

A secologanin-derived portion which includes a dihydropyran ring.

-

A β-D-glucopyranosyloxy group attached to the dihydropyran ring.

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound reflects its complex, polycyclic, and glycosidic nature.

-

Systematic IUPAC Name: Methyl (4S,5R,6S)-5-ethenyl-4-{[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl}-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5,6-dihydro-4H-pyran-3-carboxylate[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₃₄N₂O₉ | [6][7][8] |

| Molar Mass | 530.57 g·mol⁻¹ | [1][7][8] |

| Monoisotopic Mass | 530.22643067 Da | [6][7] |

| Melting Point | 193-197 °C | [1][9] |

| Appearance | Powder | [8] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [8][10] |

Stereochemistry

The biological activity and subsequent transformation of this compound into thousands of different alkaloids are dictated by its precise three-dimensional structure.[1] The molecule contains nine defined stereocenters, leading to a highly specific conformation.[6][11]

Absolute Configuration

The enzymatic synthesis of this compound is completely stereoselective.[3] For many years, the configuration at the newly formed chiral center, C-3, was a subject of debate. However, detailed spectroscopic analysis has unequivocally confirmed the (S) configuration at this position.[3][12] The absolute configurations of all chiral centers in the non-glucose portion have been determined.

| Atom Number | Configuration |

| C3 | S |

| C5 | S |

| C15 | S |

| C16 | R |

| C19 | S |

| C20 | R |

Note: Atom numbering can vary. The configuration at C-3 (the Pictet-Spengler reaction center) is the most critical for its role as the universal precursor.

The stereochemical arrangement is crucial; the epimer with an (R) configuration at C-3, known as vincoside, is not a precursor for the major classes of indole alkaloids.[13][14]

Conformational Analysis

2D NMR studies, including NOE (Nuclear Overhauser Effect) experiments, have been instrumental in elucidating the conformation of the heterocyclic rings.[3] These analyses confirmed the P-helicity of both the dihydropyran and tetrahydropyridine rings.[3][15] This specific folding is stabilized by the stereochemical arrangement of its substituents.

Experimental Protocols

The determination of this compound's structure and stereochemistry relies on a combination of enzymatic synthesis and advanced spectroscopic methods.

Chemoenzymatic Synthesis of this compound

This protocol outlines the laboratory-scale synthesis of this compound, which is fundamental for obtaining pure material for structural and biological studies.

Objective: To synthesize 3-α(S)-Strictosidine via the stereoselective condensation of tryptamine and secologanin, catalyzed by this compound Synthase (STR).

Materials:

-

Tryptamine

-

Secologanin

-

Recombinant this compound Synthase (STR), typically from Rauvolfia serpentina or Catharanthus roseus

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.8)

-

Deionized water

-

Reaction vessel

Procedure:

-

Preparation of Reaction Mixture: A solution of tryptamine and secologanin is prepared in the phosphate buffer. Typical concentrations are in the low millimolar range (e.g., 2-5 mM for each substrate).[16][17]

-

Enzyme Addition: Purified STR enzyme is added to the substrate solution to initiate the reaction. The enzyme concentration is optimized for efficient conversion.

-

Incubation: The reaction mixture is incubated at a controlled temperature, typically around 30-37 °C, for a period ranging from several hours to overnight. The reaction progress can be monitored by HPLC or LC-MS.

-

Reaction Quenching and Product Extraction: The reaction is stopped, often by denaturation of the enzyme (e.g., by adding an organic solvent like methanol). The product, this compound, is then extracted from the aqueous mixture using a suitable organic solvent.

-

Purification: The extracted product is purified using chromatographic techniques, such as column chromatography or preparative HPLC, to yield epimer-free this compound.[3]

Structural Elucidation by 2D NMR Spectroscopy

Objective: To unambiguously determine the chemical structure and relative stereochemistry of this compound.

Methodology: High-resolution 2D NMR spectroscopy is the primary non-destructive method for detailed structural analysis in solution.[3][15]

-

Sample Preparation: A sample of purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Data Acquisition: A suite of 2D NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key experiments include:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks and establish connectivity within individual spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom (¹³C), allowing for the assignment of carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assembling the complete carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing critical information about the 3D structure, conformation, and relative stereochemistry.[3]

-

-

Data Analysis: The collected spectra are processed and analyzed to assign all ¹H and ¹³C chemical shifts and measure coupling constants. The spatial proximity information from NOESY is used to build a 3D model of the molecule, confirming the relative configuration of the stereocenters and the conformation of the ring systems.[3][15]

Visualization of Key Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate the biosynthesis and stereochemical complexity of this compound.

Biosynthetic Pathway of this compound

The formation of this compound is a key convergent point in MIA biosynthesis.

Caption: Enzymatic condensation of Tryptamine and Secologanin to form this compound.

Logical Relationship of Stereochemical Elements

This diagram highlights the key structural components and chiral centers that define this compound's stereochemistry.

Caption: Hierarchical relationship of this compound's structural and chiral components.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound synthase - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. echemi.com [echemi.com]

- 7. This compound | C27H34N2O9 | CID 161336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS:20824-29-7 | Manufacturer ChemFaces [chemfaces.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound | CAS:20824-29-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. Total Synthesis of (−)-Strictosidine and Interception of Aryne Natural Product Derivatives “Strictosidyne” and “Strictosamidyne” - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The biosynthesis of monoterpenoid indole alkaloids from this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. biorxiv.org [biorxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Purification and properties of this compound synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Strictosidine Derivatives: Natural Occurrence, Biosynthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strictosidine is a pivotal precursor molecule in the biosynthesis of over 2,000 monoterpenoid indole alkaloids (MIAs), a class of natural products renowned for their structural complexity and significant pharmacological activities. This technical guide provides a comprehensive overview of this compound derivatives, their natural sources, biosynthetic pathways, and therapeutic applications. Detailed experimental protocols for the isolation, purification, and characterization of these compounds are presented, alongside quantitative data on their occurrence and biological activities. Furthermore, key signaling pathways involved in their biosynthesis and mechanism of action are visualized to facilitate a deeper understanding of their complex biology.

Introduction

This compound, a glucoalkaloid, is formed through the Pictet-Spengler condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme this compound synthase.[1][2] This molecule serves as the last common biosynthetic precursor to a vast array of MIAs, which exhibit a wide spectrum of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1][3][4] The structural diversity of this compound derivatives arises from a series of complex enzymatic reactions downstream of its formation, leading to the generation of various alkaloid skeletons such as the Corynanthe, Iboga, and Aspidosperma types.[4][5] This guide delves into the chemistry, biology, and therapeutic potential of these remarkable natural products.

Natural Occurrence of this compound and its Derivatives

This compound and its derivatives are predominantly found in plants belonging to the Apocynaceae, Rubiaceae, and Loganiaceae families.[6][7] Notable plant sources include:

-

Catharanthus roseus (Madagascar Periwinkle): This plant is a rich source of numerous MIAs, including the commercially important anticancer agents vinblastine and vincristine.[8][9] It also produces other alkaloids like ajmalicine and serpentine.[10]

-

Rauwolfia serpentina (Indian Snakeroot): This medicinal plant is known for its production of antihypertensive and antipsychotic alkaloids such as reserpine, ajmaline, and yohimbine.[11][12][13][14]

-

Uncaria tomentosa (Cat's Claw): This vine is a source of oxindole alkaloids, including pentacyclic and tetracyclic derivatives, which are reported to have immunomodulatory and anti-inflammatory effects.[15][16]

The concentration of these alkaloids in their natural sources is often very low, making their extraction and purification challenging and costly.[10]

Biosynthesis of this compound Derivatives

The biosynthesis of this compound derivatives is a complex and highly regulated process that begins with the formation of this compound.

Formation of this compound

Tryptamine, derived from the shikimate pathway, and secologanin, from the methylerythritol phosphate (MEP) pathway, are condensed by This compound synthase (STR) to form this compound.[8][17]

Downstream Biosynthetic Pathways

Following its synthesis, this compound is deglycosylated by This compound β-D-glucosidase (SGD) to yield a highly reactive aglycone.[18][19] This intermediate is then channeled into various enzymatic pathways to produce the different classes of MIAs. The diversification of the alkaloid backbone is a key step in generating the vast chemical diversity observed in this family of natural products.

Quantitative Data

The following tables summarize key quantitative data related to the production and biological activity of selected this compound derivatives.

Table 1: Yields of this compound and its Derivatives

| Compound | Source | Yield | Reference |

| This compound | Engineered Saccharomyces cerevisiae | ~50 mg/L | [13] |

| Serpentine/Alstonine pair | Engineered Saccharomyces cerevisiae | ~5 mg/L | [20] |

| Corynantheidine | Engineered Saccharomyces cerevisiae | ~1 mg/L | [20] |

| Vinblastine | Catharanthus roseus (dry leaves) | 0.00025% | [19] |

| This compound | Enzymatic synthesis (in vitro) | 82% | [3] |

Table 2: Cytotoxic Activity (IC50) of Selected Monoterpenoid Indole Alkaloids

| Compound | Cell Line | IC50 (µM) | Reference |

| Alstomairine | BGC-823 (human gastric carcinoma) | 3.2 - 5.8 | [16] |

| Alstomairine | HepG2 (human hepatocellular carcinoma) | 3.2 - 5.8 | [16] |

| Alstomairine | HL-60 (human myeloid leukemia) | 3.2 - 5.8 | [16] |

| Alstomairine | MCF-7 (human breast cancer) | 3.2 - 5.8 | [16] |

| Sanguinarine | Various cancer cell lines | 0.11 - 0.54 µg/mL | [21] |

| Chelerythrine | Various cancer cell lines | 0.14 - 0.46 µg/mL | [21] |

Experimental Protocols

Extraction of this compound Derivatives from Plant Material

This protocol provides a general procedure for the extraction of indole alkaloids. Optimization may be required depending on the specific plant material and target compounds.

-

Sample Preparation: Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material in methanol (or another suitable organic solvent) at room temperature for 24-48 hours.

-

Alternatively, use ultrasound-assisted extraction for a more efficient process.[22]

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids.

-

Wash the acidic solution with a nonpolar solvent (e.g., hexane) to remove neutral and weakly basic compounds.

-

Basify the aqueous layer with a base (e.g., NH4OH) to deprotonate the alkaloids.

-

Extract the alkaloids into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Concentrate the organic phase to obtain a crude alkaloid fraction.

-

Purification of this compound Derivatives

The crude alkaloid fraction is a complex mixture that requires further purification using chromatographic techniques.

-

Column Chromatography:

-

Perform initial fractionation of the crude alkaloid extract using silica gel or Sephadex LH-20 column chromatography with a gradient of solvents of increasing polarity.[22]

-

-

High-Performance Liquid Chromatography (HPLC):

Structural Elucidation

The structure of the purified compounds is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Signaling Pathways and Mechanisms of Action

Jasmonate Signaling Pathway in Catharanthus roseus

The biosynthesis of MIAs in C. roseus is regulated by the plant hormone jasmonic acid (JA).[10][11][12][15][17] The signaling cascade involves a series of transcription factors that ultimately activate the expression of genes encoding biosynthetic enzymes.

Mechanism of Action of Vinblastine

Vinblastine, a potent anticancer agent, exerts its effect by disrupting microtubule dynamics, which are essential for cell division.[8][9][25][26] This leads to cell cycle arrest in the M phase and subsequent apoptosis.

Visualizations

Diagrams of Signaling Pathways and Workflows

Caption: Jasmonate signaling pathway regulating MIA biosynthesis in C. roseus.

Caption: Mechanism of action of the anticancer drug vinblastine.

Caption: General experimental workflow for the isolation and characterization of this compound derivatives.

Conclusion

This compound and its derivatives represent a vast and structurally diverse family of natural products with immense therapeutic potential. While their low abundance in nature presents a significant challenge, advances in metabolic engineering and synthetic biology offer promising avenues for their sustainable production.[13][20][27] Continued research into the biosynthesis, pharmacology, and mechanism of action of these compounds is crucial for the development of new and improved drugs for a wide range of diseases. This guide provides a foundational resource for researchers dedicated to unlocking the full potential of these remarkable molecules.

References

- 1. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications | Scilit [scilit.com]

- 2. THE CHEMISTRY AND PHARMACOLOGY OF THE RAUWOLFIA ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Synthesis of (−)-Strictosidine and Interception of Aryne Natural Product Derivatives “Strictosidyne” and “Strictosamidyne” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular cloning and analysis of this compound beta-D-glucosidase, an enzyme in terpenoid indole alkaloid biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]

- 10. CrJAT1 Regulates Endogenous JA Signaling for Modulating Monoterpenoid Indole Alkaloid Biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Jasmonic Acid Signaling Pathway in Plants [mdpi.com]

- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 13. Engineered Production of this compound and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Transcriptional response of the catharanthine biosynthesis pathway to methyl jasmonate/nitric oxide elicitation in Catharanthus roseus hairy root culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Jasmonate-dependent alkaloid biosynthesis in Catharanthus Roseus hairy root cultures is correlated with the relative expression of Orca and Zct transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cloning and Overexpression of this compound β-D-Glucosidase Gene Short Sequence from Catharanthus roseus in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Vinblastine Sulfate - NCI [cancer.gov]

- 26. Vinblastine | drug | Britannica [britannica.com]

- 27. De novo production of the plant-derived alkaloid this compound in yeast - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Early Biosynthesis of Monoterpene Indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial and critical steps in the biosynthesis of monoterpene indole alkaloids (MIAs), a diverse class of natural products with significant pharmaceutical applications, including the anti-cancer agents vinblastine and vincristine. The focus of this document is the convergence of the terpenoid and indole pathways to form the central precursor, strictosidine.

Introduction to Monoterpene Indole Alkaloid Biosynthesis

Monoterpene indole alkaloids are complex natural products synthesized by a variety of plant species, most notably those in the Apocynaceae family, such as Catharanthus roseus[1]. The biosynthesis of these compounds is a modular process that begins with the formation of a universal precursor, this compound, from two primary metabolic pathways: the iridoid pathway which produces secologanin, and the shikimate pathway which provides tryptamine[2][3]. The condensation of secologanin and tryptamine, catalyzed by this compound synthase (STR), represents the first committed step in the biosynthesis of over 3,000 known MIAs[1][4]. Understanding these early steps is crucial for the metabolic engineering and synthetic biology efforts aimed at producing high-value MIAs.

The Iridoid Pathway: Biosynthesis of Secologanin

The biosynthesis of secologanin, the monoterpenoid precursor, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[3][5]. While the entire pathway has been elucidated, the conversion of geranyl pyrophosphate (GPP) to secologanin involves a series of enzymatic reactions, several of which are catalyzed by cytochrome P450 monooxygenases[5][6].

The key enzymatic steps in the conversion of GPP to secologanin are:

-

Geraniol Synthase (GES): Catalyzes the hydrolysis of GPP to geraniol[5].

-

Geraniol 8-Hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol to 8-hydroxygeraniol[5].

-

8-Hydroxygeraniol Oxidoreductase (8HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial[5].

-

Iridoid Synthase (IS): Catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol[5].

-

Iridoid Oxidase (IO): A cytochrome P450 that oxidizes nepetalactol to 7-deoxyloganetic acid[5].

-

7-Deoxyloganic Acid Glucosyltransferase (7-DLGT): Glycosylates 7-deoxyloganetic acid to form 7-deoxyloganic acid[5].

-

7-Deoxyloganic Acid 7-Hydroxylase (7-DLH): Hydroxylates 7-deoxyloganic acid to produce loganic acid[5].

-

Loganic Acid O-Methyltransferase (LAMT): Methylates loganic acid to form loganin[5].

-

Secologanin Synthase (SLS): A critical cytochrome P450 enzyme that catalyzes the oxidative cleavage of loganin to generate secologanin[3][5][7][8].

The pathway from geranyl pyrophosphate to secologanin is a complex, multi-step process involving several key enzymes.

Caption: The iridoid biosynthetic pathway leading to secologanin.

The Indole Pathway: Biosynthesis of Tryptamine

The indole component of MIAs, tryptamine, is derived from the essential amino acid tryptophan, a product of the shikimate pathway[2]. The conversion of tryptophan to tryptamine is a single decarboxylation reaction catalyzed by the enzyme tryptophan decarboxylase (TDC)[3][9]. This pyridoxal phosphate-dependent enzyme removes the carboxyl group from tryptophan to yield tryptamine[3].

Caption: Biosynthesis of tryptamine from tryptophan.

Convergence of Pathways: The Formation of this compound

The pivotal step in the early biosynthesis of MIAs is the condensation of secologanin and tryptamine to form this compound. This reaction is a Pictet-Spengler reaction catalyzed by the enzyme this compound synthase (STR)[10][11]. STR facilitates the stereospecific formation of 3-α(S)-strictosidine, which is the precursor to all monoterpene indole alkaloids[10][11]. The reaction proceeds through the formation of an iminium ion intermediate from the aldehyde of secologanin and the primary amine of tryptamine, followed by an intramolecular electrophilic substitution on the indole ring[10].

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. webspace.pugetsound.edu [webspace.pugetsound.edu]

- 4. This compound synthase - Wikipedia [en.wikipedia.org]

- 5. Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Secologanin - Wikipedia [en.wikipedia.org]

- 8. Secologanin synthase - Wikipedia [en.wikipedia.org]

- 9. Tryptamine - Wikipedia [en.wikipedia.org]

- 10. scholarworks.smith.edu [scholarworks.smith.edu]

- 11. 3D-Structure and function of this compound synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Enzymes of the Strictosidine Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key enzymes integral to the strictosidine biosynthetic pathway, a central route to the production of a vast array of therapeutic terpenoid indole alkaloids (TIAs). This document details the biochemical properties, kinetic parameters, and experimental protocols for the core enzymes, offering a valuable resource for researchers in natural product synthesis, metabolic engineering, and drug discovery.

Introduction to the this compound Biosynthetic Pathway

The this compound biosynthetic pathway is a complex and highly regulated metabolic cascade that leads to the synthesis of this compound, the universal precursor for over 3,000 TIAs. These alkaloids, including the anticancer agents vinblastine and vincristine, and the antihypertensive drug ajmalicine, are of significant pharmaceutical importance. The pathway initiates from the convergence of two primary metabolic routes: the shikimate pathway, which provides tryptophan, and the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, which yields the monoterpenoid precursor, secologanin. The condensation of tryptamine, derived from tryptophan, and secologanin is the pivotal step, catalyzed by this compound synthase, to form this compound. Understanding the enzymes that orchestrate this intricate synthesis is paramount for harnessing the pathway for biotechnological applications.

Core Enzymes of the Pathway

The biosynthesis of this compound involves a series of enzymatic conversions, each catalyzed by a specific enzyme. The key enzymes in this pathway are detailed below.

Tryptophan Decarboxylase (TDC)

Tryptophan decarboxylase (EC 4.1.1.28) catalyzes the initial committed step in the indole component of the pathway, converting L-tryptophan to tryptamine.[1]

Quantitative Data:

| Parameter | Value | Source Organism |

| Km (L-tryptophan) | 7.5 x 10⁻⁵ M | Catharanthus roseus |

| Km (L-tryptophan) | 0.12 mM | Catharanthus roseus |

| Vmax | 2710 nmol/min/mg | Catharanthus roseus |

| Molecular Weight | 115,000 ± 3,000 Da (dimer) | Catharanthus roseus |

| Subunit Weight | 54,000 ± 1,000 Da | Catharanthus roseus |

| pI | 5.9 | Catharanthus roseus |

| Cofactor | Pyridoxal 5'-phosphate | General |

Experimental Protocol: Tryptophan Decarboxylase Assay

A common method for assaying TDC activity involves the fluorometric detection of tryptamine.[2][3]

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.6), 4 µM pyridoxal 5'-phosphate (PLP), 5 mM L-tryptophan, and the enzyme extract.[4][5]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 5, 10, 20 minutes).[4][5]

-

Reaction Termination: Stop the reaction by adding an equal volume of chilled methanol to precipitate the protein.[4][5]

-

Centrifugation: Centrifuge the mixture at 12,000 rpm for 10 minutes to pellet the precipitated protein.[4][5]

-

Extraction: Adjust the supernatant to a basic pH (≥11) and extract the tryptamine into ethyl acetate.

-

Quantification: Measure the fluorescence of the ethyl acetate phase using a spectrofluorometer with an excitation wavelength of 280 nm and an emission wavelength of 350 nm.[2] Tryptamine concentration is determined by comparison to a standard curve.

Geraniol Synthase (GES)

Geraniol synthase (EC 3.1.7.11) catalyzes the conversion of geranyl diphosphate (GPP) to geraniol, the first committed step in the monoterpenoid branch of the pathway.[6]

Quantitative Data:

| Parameter | Value | Source Organism |

| Km (Geranyl diphosphate) | 21 µM | Ocimum basilicum |

| Km (Geranyl diphosphate) | 55.8 µM | Cinnamomum tenuipilum |

| Km (Mn²⁺) | 51 µM | Ocimum basilicum |

| kcat | 0.8 sec⁻¹ | Ocimum basilicum |

| Optimal pH | 8.5 | Ocimum basilicum |

| Cofactor | Mn²⁺ or Mg²⁺ | Ocimum basilicum, Cinnamomum tenuipilum |

Experimental Protocol: Geraniol Synthase Assay

The activity of GES can be determined by quantifying the geraniol produced from GPP.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), 10 mM MgCl₂ or MnCl₂, 10 µM GPP, and the enzyme extract.

-

Incubation: Incubate the reaction at 32°C for 30 minutes.[7]

-

Extraction: Extract the reaction mixture with an organic solvent such as hexane or ethyl acetate.

-

Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the geraniol produced.

Geraniol 8-hydroxylase (G8H)

Geraniol 8-hydroxylase (EC 1.14.13.152), a cytochrome P450 monooxygenase (CYP76B6 in C. roseus), catalyzes the hydroxylation of geraniol to 8-hydroxygeraniol.[8][9] This enzyme requires a cytochrome P450 reductase (CPR) for its activity.

Quantitative Data:

| Parameter | Value | Source Organism |

| Km (Geraniol) | 0.066 µM | Croton stellatopilosus (CYP76F45) |

| Vmax | 4.60 nmol/min⁻¹ | Croton stellatopilosus (CYP76F45) |

Experimental Protocol: Geraniol 8-hydroxylase Assay

The activity of G8H is typically assayed by reconstituting the enzyme with CPR in a microsomal preparation or using purified recombinant proteins.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 1.5 mM NADPH, the microsomal fraction containing G8H and CPR (or purified enzymes), and geraniol as the substrate.

-

Incubation: Incubate the reaction at 30°C for a specified time.

-

Extraction: Extract the reaction products with ethyl acetate.

-

Analysis: Analyze the extract using GC-MS or HPLC to detect and quantify the formation of 8-hydroxygeraniol.[8]

8-Hydroxygeraniol Oxidoreductase (GOR)

8-Hydroxygeraniol oxidoreductase (EC 1.1.1.324) catalyzes the two-step oxidation of 8-hydroxygeraniol to 8-oxogeranial.[10][11]

Quantitative Data:

| Parameter | Value | Source Organism |

| Km (10-hydroxygeraniol) | 1.50 mM | Catharanthus roseus |

| Km (10-oxogeraniol) | 1.0 mM | Catharanthus roseus |

| Preferred Cofactor | NADP⁺ | Catharanthus roseus |

| Optimal pH | 10.0 | Catharanthus roseus |

Experimental Protocol: 8-Hydroxygeraniol Oxidoreductase Assay

The activity of GOR can be monitored by following the reduction of NADP⁺ to NADPH spectrophotometrically.[12]

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing 20 mM sodium bicarbonate buffer (pH 10.0), 10% (v/v) glycerol, NADP⁺, and the enzyme solution.[7]

-

Initiation: Start the reaction by adding the substrate (8-hydroxygeraniol, 8-hydroxygeranial, or 8-oxogeraniol).

-

Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH. The rate of reaction is calculated using the molar extinction coefficient of NADPH.

Iridoid Synthase (ISY)

Iridoid synthase (EC 1.3.1.98) is a key enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol, the core iridoid scaffold.[13]

Quantitative Data:

Experimental Protocol: Iridoid Synthase Assay

The activity of ISY can be assayed by monitoring the consumption of the NADPH cofactor.[14]

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing MOPS buffer (e.g., 20 mM, pH 7.0), NaCl, a known concentration of NADPH, and the enzyme extract.[15]

-

Initiation: Start the reaction by adding the substrate, 8-oxogeranial.

-

Measurement: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺.[14]

-

Product Confirmation: The formation of nepetalactol can be confirmed by GC-MS analysis of the reaction products after extraction.

Iridoid Oxidase (IO)

Iridoid oxidase (EC 1.14.14.161), a cytochrome P450 enzyme, catalyzes the conversion of cis-trans-nepetalactol (iridodial) into 7-deoxyloganetic acid.[10]

Quantitative Data:

| Parameter | Value | Source Organism |

| kcat | 5.2 sec⁻¹ | Catharanthus roseus |

Experimental Protocol: Iridoid Oxidase Assay

The assay for IO involves heterologous expression in a system like yeast and analysis of the product formation.

-

Heterologous Expression: Express the IO cDNA in a suitable host such as Saccharomyces cerevisiae.

-

Microsome Preparation: Prepare microsomal fractions from the yeast culture expressing the enzyme.

-

Reaction: Incubate the microsomal fraction with the substrate (cis-trans-nepetalactol or iridotrial) in the presence of NADPH and a CPR.

-

Analysis: Extract the reaction products and analyze by LC-MS to detect the formation of 7-deoxyloganetic acid.[16]

7-Deoxyloganetic Acid Glucosyltransferase (7DLGT)

7-Deoxyloganetic acid glucosyltransferase (EC 2.4.1.323) catalyzes the glucosylation of 7-deoxyloganetic acid to form 7-deoxyloganic acid, using UDP-glucose as the sugar donor.[11][17]

Quantitative Data:

| Parameter | Value | Source Organism |

| Km (7-deoxyloganetic acid) | 0.088 mM | Catharanthus roseus |

| Km (UDP-glucose) | 5.38 mM | Catharanthus roseus |

| kcat (7-deoxyloganetic acid) | 0.130 sec⁻¹ | Catharanthus roseus |

| kcat (UDP-glucose) | 0.325 sec⁻¹ | Catharanthus roseus |

Experimental Protocol: 7-Deoxyloganetic Acid Glucosyltransferase Assay

The activity of 7DLGT can be determined by monitoring the formation of 7-deoxyloganic acid.[18]

-

Reaction Mixture: Prepare a reaction mixture containing buffer, UDP-glucose, 7-deoxyloganetic acid, and the purified recombinant enzyme.

-

Incubation: Incubate the reaction at 30°C for a specific duration (e.g., 10 minutes).[18]

-

Analysis: Terminate the reaction and analyze the products by HPLC or LC-MS to quantify the formation of 7-deoxyloganic acid.

7-Deoxyloganic Acid Hydroxylase (7DLH)

7-Deoxyloganic acid hydroxylase (EC 1.14.14.85), a cytochrome P450 enzyme, catalyzes the hydroxylation of 7-deoxyloganic acid to produce loganic acid.[1][18]

Quantitative Data:

| Parameter | Value | Source Organism |

| Km (7-deoxyloganic acid) | 111 µM | Catharanthus roseus |

| Km (NADPH) | 30 µM | Catharanthus roseus |

| Vmax (7-deoxyloganic acid) | 5.5 µmol/min/µg | Catharanthus roseus |

| Vmax (NADPH) | 4.19 µmol/min/µg | Catharanthus roseus |

Experimental Protocol: 7-Deoxyloganic Acid Hydroxylase Assay

Similar to other P450 enzymes in the pathway, the assay for 7DLH involves its functional expression and product analysis.[14]

-

Heterologous Expression: Express the 7DLH cDNA in a host system like yeast.

-

Reaction: Incubate the microsomal fraction containing the expressed enzyme with 7-deoxyloganic acid and NADPH.

-

Analysis: Extract the reaction products and analyze by LC-MS to detect and quantify the formation of loganic acid.

Loganic Acid O-Methyltransferase (LAMT)

Loganic acid O-methyltransferase (EC 2.1.1.50) catalyzes the methylation of loganic acid to form loganin, using S-adenosyl-L-methionine (SAM) as the methyl donor.[2][19]

Quantitative Data:

| Parameter | Value | Source Organism |

| Km (Loganic acid) | 315 µM | Catharanthus roseus |

| Km (S-adenosyl-L-methionine) | 742 µM | Catharanthus roseus |

| kcat | 0.31 sec⁻¹ | Catharanthus roseus |

| Optimal pH | 7.5 | Catharanthus roseus |

Experimental Protocol: Loganic Acid O-Methyltransferase Assay

The activity of LAMT can be measured by monitoring the formation of loganin.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (pH 7.5), loganic acid, S-adenosyl-L-methionine, and the purified enzyme.

-

Incubation: Incubate the reaction at 30°C.

-

Analysis: Terminate the reaction and analyze the formation of loganin by HPLC or LC-MS.

Secologanin Synthase (SLS)

Secologanin synthase (EC 1.14.19.62), another cytochrome P450 enzyme (CYP72A1), catalyzes the oxidative cleavage of the cyclopentane ring of loganin to form secologanin.[10][20]

Quantitative Data:

Specific kinetic parameters for SLS are not detailed in the provided search results, but it is known to be a P450 enzyme requiring NADPH and molecular oxygen.

Experimental Protocol: Secologanin Synthase Assay

The assay for SLS involves the functional expression of the enzyme and detection of secologanin.[21]

-

Heterologous Expression: Express the SLS cDNA, often as a fusion with a P450 reductase, in a host like E. coli or yeast.

-

Reaction: Incubate the cell-free extract or microsomal fraction containing the expressed enzyme with loganin and NADPH.

-

Analysis: Extract the reaction products and analyze by LC-MS to identify and quantify the formation of secologanin.[21]

This compound Synthase (STR)

This compound synthase (EC 4.3.3.2) is the pivotal enzyme that catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to stereoselectively form 3α-(S)-strictosidine.[22]

Quantitative Data:

| Parameter | Value | Source Organism |

| Km (Tryptamine) | 6.2 µM | Rauvolfia serpentina |

| Km (Secologanin) | 39 µM | Rauvolfia serpentina |

| kcat | 10.65 sec⁻¹ | Rauvolfia serpentina |

| Optimal pH | 5-8 | Rauvolfia serpentina |

Experimental Protocol: this compound Synthase Assay

A spectrophotometric assay can be used to determine STR activity.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM phosphate buffer, pH 6.8), tryptamine, secologanin, and the enzyme extract.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C).

-

Extraction: Stop the reaction and extract the this compound into ethyl acetate. If high substrate concentrations are used, wash the organic extract with dilute ammonia to remove co-extracted secologanin.

-

Colorimetric Reaction: Evaporate the solvent and heat the residue with 5 M H₂SO₄ for 45 minutes.

-

Measurement: Measure the absorbance at 348 nm. The amount of this compound is calculated from a standard curve prepared similarly.

Accessory Enzymes

The activity of cytochrome P450 enzymes in the this compound pathway is dependent on accessory proteins that transfer electrons from NADPH.

Cytochrome P450 Reductase (CPR)

NADPH-cytochrome P450 reductase (EC 1.6.2.4) is a flavoprotein that is essential for the function of P450 enzymes by donating electrons from NADPH.[20][21]

Experimental Protocol: Cytochrome P450 Reductase Assay

CPR activity is commonly measured by its ability to reduce cytochrome c.[5]

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, cytochrome c, and the enzyme sample (e.g., microsomal fraction).

-

Initiation: Start the reaction by adding NADPH.

-

Measurement: Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. The activity is calculated using the molar extinction coefficient of reduced cytochrome c.

Cytochrome b5

Cytochrome b5 is another accessory protein that can modulate the activity of certain P450 enzymes, often by donating the second electron in the catalytic cycle.

Characterization of cytochrome b5 from Catharanthus roseus and its specific role in the this compound pathway requires further investigation, as detailed protocols and quantitative data were not prominent in the search results.

Visualizing the Pathway and Workflows

The this compound Biosynthetic Pathway

Caption: The enzymatic cascade of the this compound biosynthetic pathway.

Experimental Workflow for P450 Enzyme Characterization

Caption: A typical workflow for the characterization of P450 enzymes.

Conclusion

The enzymes of the this compound biosynthetic pathway represent a fascinating and complex system for the production of valuable natural products. This guide provides a foundational understanding of the key enzymatic players, their quantitative characteristics, and the experimental approaches used to study them. Further research into the structure, function, and regulation of these enzymes will undoubtedly pave the way for the successful metabolic engineering of TIAs and the development of novel therapeutic agents.

References

- 1. uniprot.org [uniprot.org]

- 2. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Cytochrome P-450 Monooxygenase Catalyzes the First Step in the Conversion of Tabersonine to Vindoline in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-deoxyloganetic acid synthase catalyzes a key 3 step oxidation to form 7-deoxyloganetic acid in Catharanthus roseus iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of 10-hydroxygeraniol dehydrogenase from Catharanthus roseus reveals cascaded enzymatic activity in iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Analysis and Heterologous Expression of an Inducible Cytochrome P-450 Protein from Periwinkle (Catharanthus roseus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 9. A flavonol O-methyltransferase from Catharanthus roseus performing two sequential methylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. scienceopen.com [scienceopen.com]

- 12. Characterization of 10-Hydroxygeraniol Dehydrogenase from Catharanthus roseus Reveals Cascaded Enzymatic Activity in Iridoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.bangor.ac.uk [research.bangor.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. Potentiating Biosynthesis of Alkaloids and Polyphenolic Substances in Catharanthus roseus Plant Using ĸ-Carrageenan [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Analysis and Heterologous Expression of an Inducible Cytochrome P-450 Protein from Periwinkle (Catharanthus roseus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. uniprot.org [uniprot.org]

- 19. The seco-iridoid pathway from Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Detergent-solubilized NADPH-cytochrome c(P-450) reductase from the higher plant, Catharanthus roseus. Purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. core.ac.uk [core.ac.uk]